Parp-1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

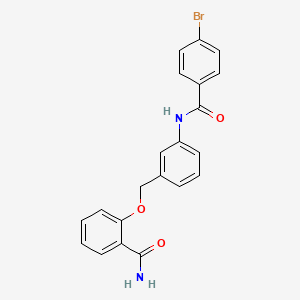

C21H17BrN2O3 |

|---|---|

Molecular Weight |

425.3 g/mol |

IUPAC Name |

2-[[3-[(4-bromobenzoyl)amino]phenyl]methoxy]benzamide |

InChI |

InChI=1S/C21H17BrN2O3/c22-16-10-8-15(9-11-16)21(26)24-17-5-3-4-14(12-17)13-27-19-7-2-1-6-18(19)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |

InChI Key |

VYGPONYCLGMRIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Parp1-IN-7

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone enzyme in the DNA damage response (DDR) network, acting as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting DNA damage, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, using NAD+ as a substrate.[3] This PARylation event serves as a scaffold to recruit downstream DNA repair proteins, initiating pathways such as base excision repair (BER).[4][5] The inhibition of PARP1 has become a pivotal strategy in oncology, particularly for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.

Parp1-IN-7, also identified as compound 34 in its primary publication, is a potent and highly selective inhibitor of PARP1. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental methodologies, and visualizations of the core biological and experimental processes.

Core Mechanism of Action

The therapeutic efficacy of Parp1-IN-7 is rooted in a dual mechanism that disrupts DNA repair: catalytic inhibition and PARP1 trapping.

1. Catalytic Inhibition

Parp1-IN-7 competitively binds to the NAD+ binding pocket within the catalytic domain of PARP1. This action prevents the synthesis of PAR chains, thereby blocking the recruitment of essential DNA repair machinery to the site of an SSB. The unrepaired SSBs can then degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with compromised homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

2. PARP1 Trapping

Beyond inhibiting its enzymatic function, a critical aspect of the cytotoxicity of Parp1-IN-7 is the "trapping" of the PARP1 enzyme on DNA. The binding of the inhibitor stabilizes the PARP1-DNA complex at the damage site. This trapped complex itself is a cytotoxic lesion that obstructs DNA replication and transcription, leading to replication fork collapse and the formation of DSBs, further enhancing the inhibitor's anti-tumor activity.

Quantitative Data

The potency and selectivity of Parp1-IN-7 have been quantified through various biochemical and cellular assays. The data presented below is primarily sourced from its foundational studies.

| Assay Type | Target / Cell Line | IC50 Value |

| PARP1 Enzymatic Assay | Recombinant Human PARP1 | 0.8 nM |

| PARP2 Enzymatic Assay | Recombinant Human PARP2 | >1000 nM |

| TNKS1 Enzymatic Assay | Recombinant Human TNKS1 | >1000 nM |

| TNKS2 Enzymatic Assay | Recombinant Human TNKS2 | >1000 nM |

| Cell Viability Assay | MDA-MB-436 (BRCA1 mutant) | 0.035 nM (14-day incubation) |

| PARP1 Inhibition (Whole Cells) | MDA-MB-436 | 1.2 nM |

Signaling Pathways and Experimental Workflows

Visualizations of the PARP1-mediated DNA repair pathway and a standard experimental workflow provide a clearer understanding of the inhibitor's mechanism and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Poly(ADP-Ribose) Polymerase 1 Accelerates Single-Strand Break Repair in Concert with Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Olaparib: A Technical Guide to a First-in-Class PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the cellular response to DNA damage, playing a central role in the repair of single-strand breaks (SSBs). Its inhibition has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. Olaparib (AZD2281), a potent, orally bioavailable PARP-1 and PARP-2 inhibitor, was the first of its class to receive clinical approval.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of Olaparib, tailored for professionals in the field of drug discovery and development.

Discovery and Rationale

The journey to the discovery of Olaparib began with fundamental research into DNA repair mechanisms.[3] Scientists recognized that cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway of double-strand break (DSB) repair, become heavily reliant on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway for SSBs.[4][5] The inhibition of PARP-1 in these HR-deficient cells was hypothesized to lead to the accumulation of unrepaired SSBs, which during DNA replication, collapse into DSBs. Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis, demonstrating the principle of synthetic lethality.

This concept drove the development of PARP inhibitors as a targeted cancer therapy. Olaparib was discovered by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca. The drug was developed to selectively target and inhibit the enzymatic activity of PARP-1 and PARP-2.

Chemical Synthesis of Olaparib

The synthesis of Olaparib has evolved from initial medicinal chemistry routes to more practical and scalable manufacturing processes. A common synthetic route is outlined below.

Synthetic Scheme

A representative synthesis of Olaparib involves the coupling of two key intermediates: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid and 1-(cyclopropylcarbonyl)piperazine.

-

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This intermediate can be prepared from 2-formylbenzoic acid and an appropriate hydrazine derivative, followed by several steps including a Horner–Wadsworth–Emmons reaction to introduce the phthalazinone core.

-

Step 2: Synthesis of 1-(cyclopropylcarbonyl)piperazine. This is typically achieved by the acylation of piperazine with cyclopropanecarbonyl chloride.

-

Step 3: Amide Coupling. The final step involves the amide bond formation between the carboxylic acid of the phthalazinone intermediate and the secondary amine of the piperazine derivative. This is often facilitated by a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).

Mechanism of Action

Olaparib exerts its anticancer effects through a dual mechanism of action:

-

Catalytic Inhibition: Olaparib is a competitive inhibitor of NAD+, the substrate for PARP enzymes. By binding to the catalytic domain of PARP-1 and PARP-2, Olaparib prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to the site of SSBs.

-

PARP Trapping: Beyond catalytic inhibition, Olaparib "traps" PARP-1 and PARP-2 on the DNA at the site of damage. The PARP-DNA complex itself is cytotoxic, as it obstructs DNA replication and transcription, leading to the formation of DSBs. This trapping mechanism is considered a significant contributor to the potent cytotoxicity of Olaparib, especially in HR-deficient cells.

Quantitative Data

The biological activity of Olaparib has been extensively characterized through various in vitro and cellular assays.

| Parameter | Value | Assay System | Reference |

| PARP-1 Inhibition (IC50) | 1.1 - 5 nM | Cell-free enzymatic assay | |

| PARP-2 Inhibition (IC50) | 0.9 - 1 nM | Cell-free enzymatic assay | |

| Cellular PARP Inhibition (IC50) | 1.2 nM | PAR ELISA in DT40 cells | |

| Growth Inhibition (IC50) | 3.6 µM (median) | Pediatric solid tumor cell lines | |

| Plasma Cmax (300 mg single dose) | 5.4 µg/mL | Human subjects | |

| Plasma AUC (300 mg single dose) | 39.2 µg·h/mL | Human subjects | |

| Plasma Half-life | ~15 hours | Human subjects |

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the catalytic activity of recombinant PARP-1.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histones (as a substrate for PARylation)

-

NAD+

-

Biotinylated NAD+

-

Streptavidin-HRP

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Olaparib (or other test compounds)

-

96-well plates

Procedure:

-

Coat a 96-well plate with histones and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of Olaparib in the assay buffer.

-

Add the PARP-1 enzyme to each well (except for the negative control).

-

Add the Olaparib dilutions to the appropriate wells.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP to each well and incubate for 30 minutes.

-

Wash the plate.

-

Add the HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percent inhibition for each concentration of Olaparib and determine the IC50 value.

Cellular DNA Damage Assay (γH2AX Immunofluorescence)

This assay quantifies the formation of DNA double-strand breaks in cells treated with Olaparib.

Materials:

-

Cancer cell line of interest (e.g., a BRCA-mutated cell line)

-

Cell culture medium and supplements

-

Olaparib

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against γH2AX (phosphorylated H2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Microscope slides or imaging plates

-

Fluorescence microscope

Procedure:

-

Seed cells on microscope slides or in imaging plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Olaparib for a specified time (e.g., 24 or 48 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary anti-γH2AX antibody overnight at 4°C.

-

Wash with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the slides with mounting medium.

-

Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Visualizations

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

Caption: PARP-1 detects SSBs, becomes activated, and synthesizes PAR, which recruits the BER machinery.

Mechanism of Action of Olaparib

Caption: Olaparib blocks BER, leading to DSB accumulation and synthetic lethality in HR-deficient cells.

Experimental Workflow for γH2AX Immunofluorescence Assay

Caption: Workflow for detecting DNA double-strand breaks using γH2AX immunofluorescence.

References

Parp-1-IN-3: A Potent Dual Inhibitor of PARP1 and PARP2 for Preclinical Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Parp-1-IN-3, also referred to as PARP1/2-IN-3, is a highly potent, orally active small molecule inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1) and Poly (ADP-ribose) polymerase 2 (PARP2). With nanomolar to sub-nanomolar inhibitory activity, this compound serves as a critical tool for preclinical investigations into the role of PARP enzymes in DNA damage repair and cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols related to this compound, designed to support researchers in oncology and drug discovery.

Chemical Structure and Properties

While the definitive IUPAC name and a publicly available chemical structure for this compound (CAS: 3032451-58-1) remain to be formally published, key chemical properties have been reported.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 3032451-58-1 |

| Molecular Formula | C26H21FN6O3 |

| Molecular Weight | 484.48 g/mol |

Note: The chemical structure and IUPAC name for this compound are not available in public databases at the time of this publication.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of PARP1 and PARP2 enzymes at the nicotinamide adenine dinucleotide (NAD+) binding site. PARP enzymes play a crucial role in the DNA damage response (DDR), particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.

By binding to the catalytic domain of PARP1 and PARP2, this compound prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that is essential for the recruitment of other DNA repair proteins to the site of damage. The inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This mechanism is known as synthetic lethality.

Caption: Signaling pathway of this compound action.

Biological Activity

In Vitro Enzymatic Activity

This compound is a highly potent dual inhibitor of PARP1 and PARP2.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PARP1 | 0.2235 |

| PARP2 | <0.001 |

Cellular Activity

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines, including those resistant to other PARP inhibitors.

Table 3: Cellular Activity of this compound

| Cell Line | Genotype | IC50 (nM) |

| Capan-1 (wildtype) | BRCA2 mutant | 1.82 - 9.98 |

| AZD2281 (Olaparib) resistant | Not specified | 1.82 - 9.98 |

| BMN673 (Talazoparib) resistant | Not specified | 1.82 - 9.98 |

In Vivo Activity

This compound is orally active and has shown significant anti-tumor efficacy in mouse xenograft models.

Experimental Protocols

In Vitro PARP1/2 Inhibition Assay (ELISA-based)

This protocol provides a general framework for determining the IC50 of this compound against PARP1 and PARP2.

Caption: Experimental workflow for IC50 determination.

Methodology:

-

Plate Coating: Coat a 96-well plate with histone.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Enzyme Incubation: Add recombinant human PARP1 or PARP2 enzyme to the wells, followed by the addition of the diluted inhibitor. Incubate to allow for inhibitor binding.

-

PARylation Reaction: Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

-

Signal Generation: After another wash step, add a colorimetric HRP substrate (e.g., TMB). The intensity of the color developed is proportional to the amount of PARylation.

-

Data Analysis: Measure the absorbance and plot the results against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTS/MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., Capan-1) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of dual PARP1 and PARP2 inhibition. Its high potency, oral bioavailability, and demonstrated in vivo efficacy make it a suitable candidate for a wide range of preclinical studies in oncology. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities and therapeutic applications of this promising inhibitor. Further disclosure of its chemical structure will undoubtedly facilitate more in-depth structure-activity relationship studies and the design of next-generation PARP inhibitors.

PARP-1-IN-3: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the target specificity and selectivity profile of PARP-1-IN-3, a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, and its inhibition is a clinically validated strategy in oncology. This document summarizes the available quantitative data on the inhibitory activity of this compound, outlines general experimental protocols for assessing PARP inhibitor potency and selectivity, and visualizes the relevant biological pathways and experimental workflows. While specific experimental details for this compound from its primary publication were not accessible, this guide consolidates the current publicly available data and provides representative methodologies for its characterization.

Introduction to PARP-1 and Its Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in maintaining genomic stability. It acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the base excision repair (BER) pathway.[1][2] Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[3][4] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage.[3]

Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, arises because cancer cells with impaired homologous recombination (HR) due to BRCA mutations become heavily reliant on PARP-1-mediated repair of SSBs. When PARP-1 is inhibited, these SSBs persist and, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

PARP inhibitors primarily act by two mechanisms: catalytic inhibition and PARP trapping. Catalytic inhibition prevents the synthesis of PAR, thereby hindering the recruitment of DNA repair machinery. PARP trapping is a phenomenon where the inhibitor binds to the PARP enzyme on the DNA, preventing its dissociation and creating a physical obstruction to DNA replication and repair, which is considered a more cytotoxic mechanism.

Target Specificity and Selectivity Profile of this compound

This compound is a potent, benzamide-derived inhibitor of PARP-1. The inhibitory potency of this compound has been quantified against PARP-1 and the closely related isoform, PARP-2.

Quantitative Data: In Vitro Inhibition

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against PARP-1 and PARP-2.

| Target | IC50 (nM) | Selectivity (Fold vs. PARP-1) |

| PARP-1 | 0.25 | 1 |

| PARP-2 | 2.34 | ~9.4 |

Data sourced from multiple chemical vendor databases.

This data indicates that this compound is a highly potent inhibitor of PARP-1 with approximately 9.4-fold selectivity over PARP-2. A comprehensive selectivity profile against other members of the 17-member PARP family is not publicly available at the time of this report. Furthermore, no kinome-wide screening data has been found to assess the off-target activity of this compound against protein kinases.

Signaling Pathways and Mechanism of Action

PARP-1 in Single-Strand Break Repair (SSBR)

PARP-1 is a central player in the SSBR pathway. The following diagram illustrates the key steps in which PARP-1 participates.

Caption: PARP-1 signaling in the DNA single-strand break repair pathway.

Mechanism of Action of this compound

As a PARP-1 inhibitor, this compound is expected to exert its effects through catalytic inhibition and potentially PARP trapping. The diagram below illustrates the logical flow of these mechanisms leading to cancer cell death, particularly in the context of homologous recombination deficiency.

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. The following sections describe general and widely used methodologies for assessing the potency and selectivity of PARP inhibitors.

In Vitro Biochemical PARP Inhibition Assay (General Protocol)

This type of assay directly measures the enzymatic activity of purified PARP enzymes in the presence of an inhibitor. A common format is a colorimetric or chemiluminescent ELISA-based assay.

Objective: To determine the IC50 value of an inhibitor against purified PARP enzymes.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ substrate onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric or chemiluminescent substrate.

Materials:

-

Purified recombinant human PARP-1, PARP-2, and other PARP isoforms.

-

Histone-coated 96-well plates.

-

Biotinylated NAD+.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound and other control inhibitors.

-

Streptavidin-HRP conjugate.

-

TMB or other suitable HRP substrate.

-

Stop solution (e.g., sulfuric acid).

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted inhibitor or vehicle control to the wells of the histone-coated plate.

-

Add the PARP enzyme to each well.

-

Initiate the reaction by adding the biotinylated NAD+ solution.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP to each well and incubate.

-

Wash the plate to remove unbound streptavidin-HRP.

-

Add the HRP substrate and incubate until color develops.

-

Add stop solution and measure the absorbance at the appropriate wavelength.

-

Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based PARP Activity Assay (General Protocol)

This assay measures the inhibition of PARP activity within a cellular context, providing a more physiologically relevant assessment.

Objective: To determine the cellular potency (EC50) of a PARP inhibitor.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity. The level of PARylation in cell lysates is then quantified, typically by ELISA or Western blot, in the presence and absence of the inhibitor.

Materials:

-

Cancer cell line (e.g., HeLa or a relevant cancer line).

-

Cell culture medium and supplements.

-

DNA damaging agent (e.g., hydrogen peroxide or MMS).

-

This compound.

-

Lysis buffer.

-

Anti-PAR antibody.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Western blotting or ELISA equipment.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified pre-incubation time.

-

Induce DNA damage by adding a DNA damaging agent for a short period.

-

Lyse the cells and collect the lysates.

-

Quantify the total protein concentration in each lysate.

-

Detect the levels of PAR using an anti-PAR antibody via Western blot or ELISA.

-

Normalize the PAR signal to the total protein concentration.

-

Plot the normalized PAR signal against the inhibitor concentration to determine the EC50 value.

PARP Trapping Assay (Fluorescence Polarization - General Protocol)

This assay measures the ability of an inhibitor to trap PARP on a DNA substrate.

Objective: To quantify the PARP trapping potential of an inhibitor.

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to the probe, the large size of the complex slows its rotation, resulting in a high fluorescence polarization (FP) signal. Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

Caption: General workflow for a fluorescence polarization-based PARP trapping assay.

Materials:

-

Recombinant human PARP-1.

-

Fluorescently labeled DNA oligonucleotide probe with a nick or break.

-

NAD+.

-

Assay buffer.

-

This compound.

-

Black, low-volume 384-well plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

In a 384-well plate, add the assay buffer, fluorescent DNA probe, and serial dilutions of this compound.

-

Add the PARP-1 enzyme to all wells except the blank.

-

Incubate to allow the binding of PARP-1 to the DNA and the inhibitor.

-

Initiate the PARylation reaction by adding NAD+ to all wells except for the "no dissociation" control.

-

Incubate to allow for auto-PARylation and dissociation in the absence of a potent trapping inhibitor.

-

Measure the fluorescence polarization of each well.

-

An increase in the FP signal in the presence of the inhibitor compared to the control (with NAD+) indicates PARP trapping. The data can be plotted to determine an EC50 for trapping.

Conclusion

This compound is a highly potent inhibitor of PARP-1 with nanomolar activity and a demonstrated selectivity over PARP-2. Its primary mechanism of action is expected to be the inhibition of PARP-1's catalytic activity and the trapping of PARP-1 on DNA, leading to synthetic lethality in cancer cells with deficient homologous recombination repair. While a comprehensive selectivity profile across the entire PARP family and the broader kinome is not currently available, the existing data positions this compound as a valuable research tool for studying the biological consequences of potent PARP-1 inhibition. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other PARP inhibitors.

References

The Role of PARP-1 Inhibition in DNA Damage Response: A Technical Guide to Olaparib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Initial inquiries for the PARP-1 inhibitor "Parp-1-IN-3" did not yield sufficient public data to compile a comprehensive technical guide. Therefore, this document focuses on the well-characterized and clinically approved PARP-1 inhibitor, Olaparib , as a representative example to illustrate the core principles and methodologies relevant to the field.

Introduction to PARP-1 and the DNA Damage Response

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs). Upon detecting a break, PARP-1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately facilitating the repair of the lesion. PARP-1's role is central to several DNA repair pathways, including base excision repair (BER) and single-strand break repair (SSBR).

Olaparib: Mechanism of Action in DNA Damage Response

Olaparib is a potent inhibitor of PARP enzymes, with high affinity for PARP-1 and PARP-2. Its mechanism of action is twofold, disrupting the DNA damage response through both catalytic inhibition and "PARP trapping."

2.1. Catalytic Inhibition: Olaparib competitively binds to the NAD+ binding site of the PARP-1 catalytic domain, preventing the synthesis of PAR chains. This inhibition of PARylation hinders the recruitment of downstream DNA repair factors to the site of an SSB.

2.2. PARP Trapping: Beyond catalytic inhibition, Olaparib traps PARP-1 on the DNA at the site of the break. The PARP-1/Olaparib complex becomes a cytotoxic lesion itself, obstructing DNA replication forks. When a replication fork encounters this trapped complex, it can lead to the collapse of the fork and the formation of a more severe DNA double-strand break (DSB).

2.3. Synthetic Lethality in Homologous Recombination Deficient Cancers:

The therapeutic efficacy of Olaparib is most pronounced in cancers with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with mutations in the BRCA1 or BRCA2 genes.[1][2] This concept is known as synthetic lethality .

In healthy cells, if Olaparib-induced DSBs occur, the efficient HR pathway can repair them. However, in cancer cells with a compromised HR pathway, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death.[1][3][4]

Quantitative Data for Olaparib

The sensitivity of cancer cell lines to Olaparib is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. IC50 values can vary significantly depending on the cell line's genetic background, particularly its DNA repair capacity.

| Cell Line | Cancer Type | BRCA Status | Olaparib IC50 (µM) | Assay Type | Reference |

| HCT116 | Colorectal Cancer | Wild Type | 2.799 | Not Specified | |

| HCT15 | Colorectal Cancer | Wild Type | 4.745 | Not Specified | |

| SW480 | Colorectal Cancer | Wild Type | 12.42 | Not Specified | |

| LNCaP | Prostate Cancer | Mutant | ~5 (Sensitive) | Cell Growth Assay | |

| LNCaP-OlapR | Prostate Cancer | Mutant | >10 (Resistant) | Cell Growth Assay | |

| C4-2B | Prostate Cancer | Mutant | ~5 (Sensitive) | Cell Growth Assay | |

| C4-2B-OlapR | Prostate Cancer | Mutant | >10 (Resistant) | Cell Growth Assay | |

| MDA-MB-436 | Triple-Negative Breast | BRCA1 Deficient | 0.6 | Colony Formation | |

| MCF7 | Breast Cancer | Wild Type | 3.2 | Colony Formation | |

| MDA-MB-231 | Triple-Negative Breast | Wild Type | 2.8 | Colony Formation | |

| SiHa | Cervical Cancer | Not Specified | ~10 | MTT Assay | |

| ME180 | Cervical Cancer | Not Specified | ~10 | MTT Assay | |

| OV2295 | Ovarian Cancer | Not Specified | 0.0003 | Clonogenic Assay | |

| OV1369(R2) | Ovarian Cancer | Not Specified | 21.7 | Clonogenic Assay |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Olaparib.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic effects of Olaparib on cancer cells and for calculating IC50 values.

4.1.1. MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate in triplicate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Olaparib for the desired duration (e.g., 72 hours).

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 3 hours in a CO2 incubator.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

4.1.2. Clonogenic Assay

Principle: This assay assesses the ability of a single cell to grow into a colony. It is a measure of long-term cell survival and reproductive integrity after drug treatment.

Protocol:

-

Cell Seeding: Seed a low density of cells (e.g., 200 cells/well) in a 6-well plate.

-

Treatment: Treat the cells with varying concentrations of Olaparib.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium should be changed every 3 days.

-

Fixing and Staining: Fix the colonies with 4% paraformaldehyde and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. In the context of Olaparib, it is commonly used to assess the levels of PARP-1, PARylation, and markers of DNA damage like γH2AX.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-PARP1, anti-PAR, anti-γH2AX) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for DNA Damage Foci

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of proteins. The formation of nuclear foci by DNA damage response proteins, such as γH2AX and RAD51, is a hallmark of DNA damage and the activation of repair pathways.

Protocol for γH2AX and RAD51 Foci:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with Olaparib.

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate with primary antibodies against γH2AX or RAD51.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the foci using a fluorescence microscope and quantify the number of foci per nucleus.

Conclusion

Olaparib represents a paradigm-shifting approach in cancer therapy, exploiting the concept of synthetic lethality to target tumors with specific DNA repair deficiencies. A thorough understanding of its dual mechanism of action—catalytic inhibition and PARP trapping—is crucial for its effective application and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of PARP inhibitors on the DNA damage response and to identify new opportunities for their use in oncology.

References

- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 2. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OGG1 inhibition triggers synthetic lethality and enhances the effect of PARP inhibitor olaparib in BRCA1-deficient TNBC cells - White Rose Research Online [eprints.whiterose.ac.uk]

- 4. Collection - OGG1 Inhibition Triggers Synthetic Lethality and Enhances The Effect of PARP Inhibitor Olaparib in BRCA1-Deficient TNBC Cells - Frontiers in Oncology - Figshare [frontiersin.figshare.com]

A Technical Guide to the Preclinical In Vitro Evaluation of PARP-1 Inhibitors: A Case Study Approach

Disclaimer: As of the latest data, specific preclinical in vitro studies for a compound designated "Parp-1-IN-3" are not publicly available. This guide, therefore, presents a generalized framework for the preclinical in vitro assessment of a hypothetical PARP-1 inhibitor, referred to herein as this compound, based on established methodologies for this class of compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core assays, experimental protocols, and data interpretation necessary for the preclinical in vitro characterization of PARP-1 inhibitors.

Introduction to PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response (DDR) network.[1][2][3][4][5] It is a primary sensor of DNA single-strand breaks (SSBs) and, upon activation, catalyzes the formation of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery.

PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly effective in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP-1 in HR-deficient cells leads to the accumulation of unrepaired DNA double-strand breaks (DSBs) and subsequent cell death. Another critical aspect of some PARP inhibitors is their ability to "trap" the PARP-1 enzyme on DNA, creating cytotoxic complexes that disrupt replication.

Quantitative In Vitro Profile of this compound (Hypothetical Data)

The following tables summarize the expected quantitative data from a preclinical in vitro assessment of a novel PARP-1 inhibitor.

Table 1: Enzymatic and Cellular Activity

| Assay Type | Target | Metric | This compound (Value) |

| Enzymatic Inhibition | Human PARP-1 | IC50 | 1.2 nM |

| Enzymatic Inhibition | Human PARP-2 | IC50 | 600 nM |

| PARP-1/PARP-2 Selectivity | - | Fold Selectivity | >500-fold |

| Cellular PARylation | DLD-1 Cells | IC50 | 5.5 nM |

| PARP-1 Trapping | In vitro DNA probe assay | Relative Trapping Potency | High |

Table 2: In Vitro Cytotoxicity

| Cell Line | Genotype | Metric | This compound (Value) |

| DLD-1 | BRCA2 proficient | IC50 | >10 µM |

| DLD-1 BRCA2-/- | BRCA2 deficient | IC50 | 25 nM |

| SUM149PT | BRCA1 mutant | IC50 | 40 nM |

| HeyA8 | Ovarian Cancer | IC50 | 35 nM |

| Human Bone Marrow Cells | Healthy control | IC50 | >5 µM |

Key Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent ELISA)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PARP-1.

Methodology:

-

Plate Coating: 96-well plates are coated with histone proteins, which serve as the substrate for PARylation.

-

Reaction Setup: Recombinant human PARP-1 enzyme is incubated with a biotinylated NAD+ mix in an optimized assay buffer.

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells.

-

Incubation: The plate is incubated to allow the PARylation reaction to proceed.

-

Detection: After washing, streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.

-

Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal, proportional to PARP-1 activity, is measured using a luminometer.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular PARylation Assay (ELISA-based)

This cell-based assay quantifies the level of PAR in cells treated with a PARP inhibitor, indicating target engagement in a cellular context.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., DLD-1) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified duration.

-

DNA Damage Induction (Optional): To stimulate PARP activity, cells can be treated with a DNA-damaging agent like hydrogen peroxide.

-

Cell Lysis: Cells are lysed to release cellular contents.

-

ELISA: A sandwich ELISA is performed on the cell lysates to quantify the amount of PAR. This typically involves a capture antibody specific for PAR and a detection antibody.

-

Data Analysis: The reduction in PAR levels in treated cells compared to untreated controls is used to determine the IC50 of the inhibitor on cellular PARP activity.

Cytotoxicity Assay (Cell Proliferation/Viability)

This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly comparing its effect on HR-deficient versus HR-proficient cells.

Methodology:

-

Cell Seeding: HR-deficient (e.g., DLD-1 BRCA2-/-) and HR-proficient (e.g., DLD-1) cells are seeded in 96-well plates.

-

Compound Treatment: Cells are exposed to a range of concentrations of this compound.

-

Incubation: The cells are incubated for a period that allows for multiple cell divisions (e.g., 72-120 hours).

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is measured, and the IC50 values are determined by fitting the dose-response curve. A significant difference in IC50 between the HR-deficient and HR-proficient cell lines indicates synthetic lethality.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of a PARP inhibitor to trap PARP-1 on DNA, a key mechanism for the cytotoxicity of many PARP inhibitors.

Methodology:

-

Reaction Components: The assay mixture contains purified PARP-1 enzyme and a fluorescently labeled DNA probe.

-

Binding: In the absence of NAD+, PARP-1 binds to the DNA probe, resulting in a large complex with high fluorescence polarization (FP).

-

Inhibitor Addition: this compound is added to the mixture.

-

PARylation and Dissociation (Control): In a control reaction without inhibitor, the addition of NAD+ leads to auto-PARylation of PARP-1, causing it to dissociate from the DNA, resulting in low FP.

-

Trapping Measurement: In the presence of a trapping inhibitor like this compound, PARP-1 remains bound to the DNA even after the addition of NAD+ because its catalytic activity is blocked. This maintains a high FP signal.

-

Data Analysis: The ability of the compound to maintain a high FP signal in the presence of NAD+ is a measure of its PARP trapping potential.

Visualizations: Pathways and Workflows

Caption: Mechanism of Action of PARP-1 Inhibitors.

Caption: In Vitro Workflow for PARP-1 Inhibitor Evaluation.

References

Parp-1-IN-3: A Technical Guide to its Cellular Targets and Downstream Effects

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and downstream effects of potent PARP1/2 inhibitors, with a specific focus on the available data for Parp-1-IN-3 (also known as PARP1/2-IN-3 or Compound 29). Due to the limited specific information on this compound, this document leverages the broader knowledge of well-characterized PARP1/2 inhibitors to infer its likely mechanisms and effects, providing a valuable resource for researchers in oncology and drug development.

Core Cellular Targets of this compound

The primary cellular targets of this compound are the nuclear enzymes Poly(ADP-ribose) polymerase 1 (PARP1) and Poly(ADP-ribose) polymerase 2 (PARP2). These enzymes are central to the DNA damage response (DDR). PARP1, the most abundant of the PARP family, is a first responder to single-strand DNA breaks (SSBs), a common form of DNA damage.[1] Upon detecting a break, PARP1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process known as PARylation.[2][3] This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[4][5]

This compound is a highly potent inhibitor of both PARP1 and PARP2. The available quantitative data for its inhibitory activity is summarized below.

| Target | IC50 (nM) | Reference |

| PARP1 | 0.2235 | |

| PARP2 | <0.001 |

Mechanism of Action: Catalytic Inhibition and PARP Trapping

Like other PARP inhibitors, this compound is thought to exert its effects through a dual mechanism:

-

Catalytic Inhibition: this compound competitively binds to the nicotinamide binding pocket of the PARP1 and PARP2 catalytic domains, preventing the synthesis of PAR chains. This abrogation of PARylation hinders the recruitment of downstream DNA repair factors to the site of DNA damage.

-

PARP Trapping: Beyond simple catalytic inhibition, a key mechanism of action for many potent PARP inhibitors is the "trapping" of the PARP1 enzyme on the DNA at the site of the break. The inhibitor-bound PARP-DNA complex is more cytotoxic than the unrepaired single-strand break alone. This trapping can lead to the collapse of replication forks when they encounter these complexes, resulting in the formation of more lethal double-strand breaks (DSBs).

Downstream Cellular Effects

The inhibition of PARP1 and PARP2 by this compound triggers a cascade of downstream cellular events, the most significant of which is the induction of synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.

Synthetic Lethality

Healthy cells can repair DSBs through two major pathways: the high-fidelity homologous recombination (HR) pathway and the more error-prone non-homologous end joining (NHEJ) pathway. In cells with a compromised HR pathway (e.g., due to BRCA mutations), the accumulation of DSBs resulting from PARP inhibitor-induced replication fork collapse cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells while sparing normal cells is known as synthetic lethality.

References

- 1. PARP1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]

- 5. Human PARP1 substrates and regulators of its catalytic activity: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PARP-1 Inhibition and Synthetic Lethality in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "Parp-1-IN-3" is not available in the public domain as of the last update. This guide will focus on the core topic of PARP-1 inhibition and synthetic lethality, utilizing data from well-characterized PARP inhibitors to provide a comprehensive technical overview for the target audience.

Introduction: The Principle of Synthetic Lethality and PARP-1 in Cancer Therapy

The concept of synthetic lethality describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation results in cell death.[1] This principle has been effectively exploited in cancer therapy, particularly with the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for tumors with deficiencies in the homologous recombination (HR) DNA repair pathway.[2][3]

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[4][5] In cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of DNA double-strand breaks (DSBs) is compromised. When PARP-1 is inhibited in these HR-deficient cells, unrepaired SSBs accumulate and collapse replication forks during the S-phase, leading to the formation of toxic DSBs. The inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, selective cancer cell death.

The Molecular Mechanism of PARP-1 and Its Inhibition

The Role of PARP-1 in DNA Damage Repair

PARP-1 is a multidomain protein that acts as a DNA damage sensor. Its domains include a DNA-binding domain with zinc fingers, an automodification domain, and a C-terminal catalytic domain. Upon detection of a DNA SSB, PARP-1 binds to the damaged site and becomes catalytically active. It then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.

Mechanisms of Action of PARP Inhibitors

PARP inhibitors exert their anticancer effects through two primary mechanisms:

-

Catalytic Inhibition: PARP inhibitors are small molecules that compete with NAD+ for the catalytic site of PARP-1, thereby blocking the synthesis of PAR. This prevents the recruitment of DNA repair machinery to SSBs, leading to their accumulation.

-

PARP Trapping: Beyond catalytic inhibition, many PARP inhibitors trap PARP-1 on the DNA at the site of the break. These trapped PARP-DNA complexes are highly cytotoxic as they obstruct DNA replication and transcription, leading to the formation of DSBs. Different PARP inhibitors exhibit varying trapping efficiencies, which does not always correlate with their catalytic inhibitory potency. For instance, niraparib and olaparib are more potent at trapping PARP than veliparib.

Quantitative Data on PARP Inhibitors

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for several clinically relevant PARP inhibitors against PARP-1 and PARP-2.

| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |

| Olaparib | 1-5 | 1-2 | |

| Rucaparib | 1.4 - 7 | ~1 | |

| Niraparib | 3.8 | 2.1 | |

| Talazoparib | 0.57 - 1.2 | 0.88 | |

| Veliparib | 2.9 - 5.2 | 2.1 - 2.9 |

Experimental Protocols

Cell Viability Assay (AlamarBlue Assay)

This protocol is adapted for determining the cytotoxic effects of PARP inhibitors on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-deficient and proficient lines)

-

Complete cell culture medium

-

96-well black, clear-bottom plates

-

PARP inhibitor stock solution (in DMSO)

-

Temozolomide (optional, for combination studies)

-

AlamarBlue reagent

-

Fluorescence microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the PARP inhibitor in the complete medium. The final DMSO concentration should be kept below 1%.

-

Add the diluted PARP inhibitor to the cells. For combination studies, also add the desired concentration of temozolomide. Include vehicle control wells (medium with DMSO).

-

Incubate the cells for 72 hours at 37°C in a CO2 incubator.

-

Add AlamarBlue reagent to each well at 10% (v/v) of the well volume.

-

Incubate for an additional 6 hours at 37°C.

-

Measure the fluorescence using a microplate reader with an excitation of 544 nm and an emission of 590 nm.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.

Western Blotting for DNA Damage Markers

This protocol is for detecting markers of DNA damage and apoptosis, such as phosphorylated histone H2AX (γH2AX) and cleaved PARP-1.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the PARP inhibitor at the desired concentrations and time points.

-

Lyse the cells in ice-cold RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 8.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cellular PARP Trapping Assay

This protocol is to assess the ability of PARP inhibitors to trap PARP-1 in the chromatin fraction of cells.

Materials:

-

Subcellular protein fractionation kit

-

PARP inhibitor

-

Primary antibodies (anti-PARP-1, anti-histone H3)

-

Western blotting reagents and equipment

Procedure:

-

Treat cells with the PARP inhibitor for the desired time.

-

Harvest the cells and perform subcellular fractionation according to the manufacturer's protocol to separate the chromatin-bound proteins.

-

Include the PARP inhibitor throughout the fractionation process to prevent dissociation.

-

Normalize the protein concentration of the chromatin fractions.

-

Analyze the samples by Western blotting using antibodies against PARP-1 and a chromatin marker like histone H3 (as a loading control).

-

An increased PARP-1 signal in the chromatin fraction of inhibitor-treated cells compared to the control indicates PARP trapping.

Visualizations

Signaling Pathway Diagram

References

- 1. DNA Damage Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. researchgate.net [researchgate.net]

- 4. PARP-1: Friend or Foe of DNA Damage and Repair in Tumorigenesis? | MDPI [mdpi.com]

- 5. Review of Poly (ADP-ribose) Polymerase (PARP) Mechanisms of Action and Rationale for Targeting in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Parp-1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed initial toxicity screening for the novel PARP-1 inhibitor, Parp-1-IN-3. Due to the limited publicly available preclinical safety data for this specific compound, this document outlines a recommended course of action for its initial toxicological evaluation, drawing upon established methodologies for the assessment of PARP inhibitors and general principles of preclinical drug development. The guide details essential in vitro and in vivo assays, including cytotoxicity, genotoxicity, and acute in vivo toxicity studies. Experimental protocols are provided to ensure methodological rigor and reproducibility. All quantitative data, both known and projected, are summarized in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action and the toxicological assessment process. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the safety evaluation of this compound and other novel PARP-1 inhibitors.

Introduction to this compound

This compound, also referred to as PARP1/2-IN-3 or Compound 29, is a potent, orally active inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1] PARP enzymes are critical for cellular processes such as DNA repair, genomic stability, and programmed cell death.[2][3] By inhibiting PARP, particularly in cancer cells with existing DNA repair deficiencies (e.g., BRCA1/2 mutations), a state of synthetic lethality can be induced, leading to selective tumor cell death.[2][4] This mechanism has led to the successful development and approval of several PARP inhibitors for cancer therapy.

The initial characterization of this compound has demonstrated significant enzymatic inhibition and anti-proliferative effects in specific cancer cell lines. However, a thorough evaluation of its toxicity profile is paramount before it can advance to further preclinical and potential clinical development. This guide outlines the necessary steps for a comprehensive initial toxicity screening.

Quantitative Data Summary

Clear and concise data presentation is crucial for the evaluation of a compound's toxicological profile. The following tables summarize the known inhibitory and anti-proliferative activity of this compound and provide a template for the presentation of forthcoming toxicity data.

Table 1: In Vitro Efficacy of this compound

| Target/Cell Line | Assay Type | Endpoint | Value (nM) |

| PARP-1 | Enzymatic Assay | IC50 | 0.2235 |

| PARP-2 | Enzymatic Assay | IC50 | <0.001 |

| Capan-1 (wildtype) | Cell Proliferation | IC50 | 1.82 |

| AZD2281 resistant cells | Cell Proliferation | IC50 | 9.98 |

| BMN673 resistant cells | Cell Proliferation | IC50 | 1.82-9.98 |

Data sourced from MedChemExpress.

Table 2: Proposed In Vitro Cytotoxicity Screening of this compound

| Cell Line | Tissue of Origin | Assay Type | Endpoint | Value (µM) |

| HEK293 | Human Embryonic Kidney | MTT Assay | IC50 | Data to be determined |

| HepG2 | Human Liver Carcinoma | MTT Assay | IC50 | Data to be determined |

| hPBMCs | Human Peripheral Blood Mononuclear Cells | CellTiter-Glo | IC50 | Data to be determined |

| Bone Marrow Progenitors | Human Bone Marrow | Colony Formation Assay | IC50 | Data to be determined |

Table 3: Proposed Genotoxicity Assessment of this compound

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium (strains TA98, TA100, etc.) | With and Without S9 Mix | Data to be determined |

| In Vitro Micronucleus Test | Human Lymphocytes or CHO cells | With and Without S9 Mix | Data to be determined |

| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | Data to be determined |

Table 4: Proposed In Vivo Acute Toxicity of this compound

| Species | Route of Administration | Endpoint | Value (mg/kg) | Observations |

| Mouse | Oral | MTD | Data to be determined | Clinical signs to be recorded |

| Rat | Oral | LD50 | Data to be determined | Clinical signs to be recorded |

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible toxicity data.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Plate cells (e.g., HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the genotoxicity of the parent compound and its metabolites.

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli).

-

Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

In Vivo Acute Toxicity Study (Rodent Model)

-

Animal Model: Use healthy, young adult mice or rats of a single sex for the initial dose-range finding study, followed by a definitive study using both sexes.

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

-

Dose Administration: Administer this compound orally at a range of doses. A vehicle control group should also be included.

-

Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for 14 days.

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Endpoint Determination: Determine the Maximum Tolerated Dose (MTD) and, if possible, the LD50 (the dose that is lethal to 50% of the animals).

Mandatory Visualizations

Visual representations of complex biological pathways and experimental procedures can significantly enhance comprehension.

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

Caption: Simplified PARP-1 signaling pathway in response to DNA single-strand breaks and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Screening

Caption: Step-by-step workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Discussion and Future Directions

The initial toxicity screening outlined in this guide provides a foundational dataset for the safety assessment of this compound. The in vitro cytotoxicity assays will establish the compound's potency against both cancerous and non-cancerous cell lines, with a particular focus on cell types known to be susceptible to PARP inhibitor-induced toxicity, such as hematopoietic progenitors. The genotoxicity assays are critical for identifying any potential for mutagenicity or clastogenicity, which are significant safety concerns for any new chemical entity. The in vivo acute toxicity study will provide essential information on the compound's systemic toxicity and help establish a safe starting dose for subsequent, more extensive preclinical studies.

Upon completion of this initial screening, further toxicological evaluations will be necessary. These may include repeat-dose toxicity studies in two species (one rodent, one non-rodent), safety pharmacology studies to assess effects on vital functions (cardiovascular, respiratory, and central nervous systems), and developmental and reproductive toxicology (DART) studies. The data generated from this comprehensive toxicological assessment will be integral to the decision-making process for the continued development of this compound as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Poly(ADP-Ribose) Polymerase-1 Inhibition: Preclinical and Clinical Development of Synthetic Lethality - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Parp-1-IN-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parp-1-IN-3 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage. PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP-1 by compounds like this compound prevents the repair of these breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this inhibition leads to the accumulation of cytotoxic double-strand breaks during DNA replication, ultimately resulting in cell death through a mechanism known as synthetic lethality. These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.

Mechanism of Action

PARP-1 is a nuclear enzyme that detects and binds to sites of single-strand DNA breaks.[1] Upon binding, it catalyzes the synthesis of poly(ADP-ribose) (PAR) chains from NAD+, which act as a scaffold to recruit other DNA repair proteins.[1][2] PARP inhibitors, such as this compound, compete with NAD+ for the catalytic domain of PARP-1, thereby blocking the synthesis of PAR and preventing the recruitment of the DNA repair machinery.[3] This leads to the persistence of SSBs, which can collapse replication forks and generate more lethal double-strand breaks.[4] In cells with compromised homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptotic cell death.

Data Presentation

Solubility and Storage of this compound

| Solvent | Maximum Solubility (Estimated) | Storage of Stock Solution |

| DMSO | ~100 mg/mL | -20°C for up to 1 month, -80°C for up to 6 months (in single-use aliquots) |

Note: The solubility and stability data are based on closely related PARP1 inhibitors (Parp1-IN-7 and Parp1-IN-15) and should be considered as a guideline for this compound. Experimental verification is recommended.

Typical IC50 Values for PARP Inhibitors in Cancer Cell Lines

| Cell Line | BRCA1/2 Status | PARP Inhibitor | IC50 (µM) |

| MDA-MB-436 | BRCA1 -/- | Olaparib | ~0.01 |

| HCC-1937 | BRCA1 -/- | Olaparib | ~0.01 |

| MCF7 | BRCA1 +/+ | Olaparib | >10 |

| MDA-MB-231 | BRCA1 +/- | Olaparib | >10 |

| A2780 | - | Olaparib | Varies |

| SW620 | - | Olaparib | Varies |

Note: IC50 values are highly dependent on the specific PARP inhibitor, cell line, and assay conditions. The values presented are illustrative examples for the well-characterized PARP inhibitor Olaparib. Researchers should determine the IC50 for this compound in their specific cell lines of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to keep the final DMSO concentration in cell culture media below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced toxicity.

-

Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution.

-

Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

Materials:

-

Cancer cell line of interest (e.g., BRCA-mutant and BRCA-proficient lines for comparison)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (medium with the same percentage of DMSO without the inhibitor).

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are completely dissolved.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot for PARP-1 Cleavage (Apoptosis Assay)

Cleavage of PARP-1 by caspases is a hallmark of apoptosis. This protocol assesses the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP-1 (recognizing both full-length and cleaved forms)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., around the IC50 value) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PARP-1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. The full-length PARP-1 is approximately 116 kDa, and the cleaved fragment is approximately 89 kDa.

-

Probe the same membrane with a loading control antibody to ensure equal protein loading.

Immunofluorescence for γH2AX (DNA Damage Assay)

Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks. This assay visualizes the extent of DNA damage induced by this compound.

Materials:

-

Cancer cell line of interest

-

Chamber slides or coverslips in multi-well plates

-

This compound stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-